
2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde is an organic compound with a complex structure that includes a thiolane ring and a chloro-substituted methylpropene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde typically involves multiple steps. One common method starts with the reaction of 3-chloro-2-methylpropene with thiolane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate product is then subjected to further reactions to introduce the carbaldehyde group, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and molecular functions, making the compound of interest for drug development and biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-methylpropene: A simpler compound with similar reactivity but lacking the thiolane ring.
2-Methyl-2-propen-1-ol: Contains a hydroxyl group instead of a chloro group, leading to different reactivity.
3-Chloro-2-chloromethyl-1-propene: Contains an additional chloro group, which can lead to different substitution patterns.
Uniqueness
2-(3-Chloro-2-methylprop-2-en-1-yl)thiolane-2-carbaldehyde is unique due to the presence of both a thiolane ring and a chloro-substituted methylpropene group. This combination of functional groups provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C9H13ClOS |
|---|---|
Poids moléculaire |
204.72 g/mol |
Nom IUPAC |
2-[(E)-3-chloro-2-methylprop-2-enyl]thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H13ClOS/c1-8(6-10)5-9(7-11)3-2-4-12-9/h6-7H,2-5H2,1H3/b8-6+ |
Clé InChI |
IJYPIAQUSWTQBX-SOFGYWHQSA-N |
SMILES isomérique |
C/C(=C\Cl)/CC1(CCCS1)C=O |
SMILES canonique |
CC(=CCl)CC1(CCCS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


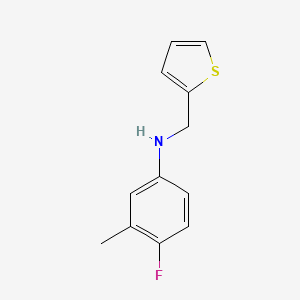
![(1R)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15271644.png)
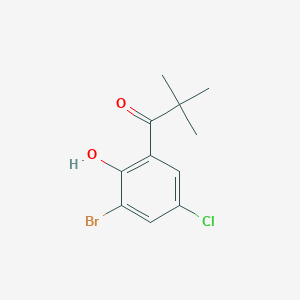
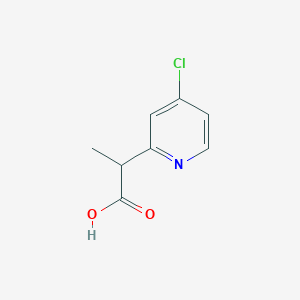

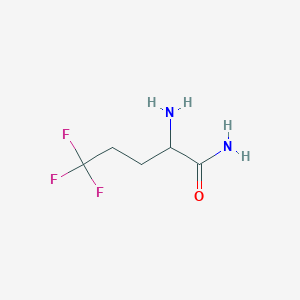
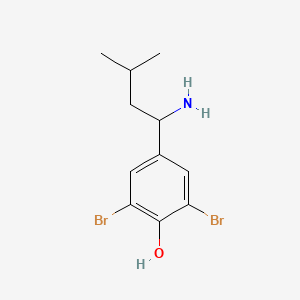
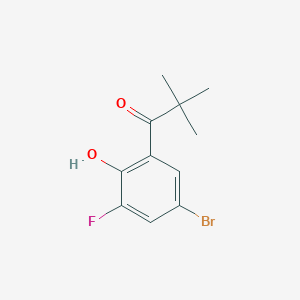


![2-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15271695.png)



